molecular formula C8H9ClF3NOS B13590857 Imino(methyl)[3-(trifluoromethyl)phenyl]-lambda6-sulfanonehydrochloride

Imino(methyl)[3-(trifluoromethyl)phenyl]-lambda6-sulfanonehydrochloride

Cat. No.: B13590857
M. Wt: 259.68 g/mol
InChI Key: SDUBIMBCBPBSQS-UHFFFAOYSA-N
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Description

Imino(methyl)[3-(trifluoromethyl)phenyl]-lambda6-sulfanonehydrochloride is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, along with an imino and sulfanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl)[3-(trifluoromethyl)phenyl]-lambda6-sulfanonehydrochloride typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl precursor. This precursor is then subjected to various chemical reactions to introduce the imino and sulfanone groups. Common reagents used in these reactions include trifluoromethylphenylamine, methyl iodide, and sulfur-containing compounds. The reaction conditions often involve the use of solvents such as ethanol or acetone, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product. Advanced techniques like continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)[3-(trifluoromethyl)phenyl]-lambda6-sulfanonehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Imino(methyl)[3-(trifluoromethyl)phenyl]-lambda6-sulfanonehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Imino(methyl)[3-(trifluoromethyl)phenyl]-lambda6-sulfanonehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability, while the imino and sulfanone groups contribute to its reactivity and binding affinity. These interactions can modulate various biological processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imino(methyl)[3-(trifluoromethyl)phenyl]-lambda6-sulfanonehydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H9ClF3NOS

Molecular Weight

259.68 g/mol

IUPAC Name

imino-methyl-oxo-[3-(trifluoromethyl)phenyl]-λ6-sulfane;hydrochloride

InChI

InChI=1S/C8H8F3NOS.ClH/c1-14(12,13)7-4-2-3-6(5-7)8(9,10)11;/h2-5,12H,1H3;1H

InChI Key

SDUBIMBCBPBSQS-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=CC=CC(=C1)C(F)(F)F.Cl

Origin of Product

United States

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